3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid
Description
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a saturated five-membered ring containing a fluorine atom at the 3-position and two methyl groups at the 4-position. This compound is commercially available as a hydrochloride salt (CAS: 1351343-41-3) from multiple global suppliers, including Chinese companies like Hunan Chemfish Pharmaceutical and international firms such as Jena Bioscience GmbH (Germany) . Its molecular formula is C₇H₁₂FNO₂ (free acid), with a molecular weight of 161.18 g/mol (calculated).
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H12FNO2/c1-6(2)3-9-4-7(6,8)5(10)11/h9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
VFFDAMIEZBYUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(C(=O)O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the desired position on the pyrrolidine ring. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: Introduction of methyl groups at the fourth position of the pyrrolidine ring. This can be done using methylating agents like methyl iodide in the presence of a base.
Carboxylation: Introduction of the carboxylic acid group at the third position. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Fluorinated Analogs: 4,4-Dimethylpyrrolidine-3-carboxylic Acid
The non-fluorinated analog, 4,4-dimethylpyrrolidine-3-carboxylic acid (CAS: 261896-35-9), shares the same pyrrolidine scaffold and methyl substituents but lacks the fluorine atom. Key differences include:
- Molecular Formula: C₇H₁₃NO₂ (vs. C₇H₁₂FNO₂ for the fluorinated compound).
- Acidity: The fluorine atom in the target compound withdraws electrons via its inductive effect, lowering the pKa of the carboxylic acid group compared to the non-fluorinated analog. This increases aqueous solubility and reactivity in esterification or amidation reactions .
- Synthetic Utility: The non-fluorinated version is often used as an intermediate in peptide synthesis, while the fluorinated derivative may offer improved metabolic stability in drug candidates .
Structural Data :
Positional Isomers: (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid
The positional isomer (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS: 1408278-20-5) features two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. Differences include:
- Stereochemical Complexity : The (S)-configuration introduces chirality, which can influence biological activity and synthetic routes.
- Molecular Weight : 179.16 g/mol (higher due to additional fluorine).
- Solubility : Increased lipophilicity from two fluorine atoms may reduce aqueous solubility compared to the target compound .
Heterocyclic Fluorinated Carboxylic Acids
3-Fluoropyridine-4-carboxylic Acid (CAS: 393-53-3)
This pyridine-based analog replaces the pyrrolidine ring with an aromatic pyridine system:
- Aromaticity vs. Saturation : The pyridine ring’s aromaticity confers rigidity and basicity (pKa ~1.5 for the pyridinium ion), whereas the pyrrolidine ring’s saturation allows conformational flexibility.
- Applications : Used in agrochemicals and metal coordination, contrasting with the target compound’s focus on pharmaceutical intermediates .
3-Fluoro-4,5-dimethylbenzoic Acid (CAS: 1427404-89-4)
A benzoic acid derivative with fluorine and methyl groups:
- Electronic Effects : The electron-withdrawing fluorine on an aromatic ring reduces the carboxylic acid’s pKa more significantly than aliphatic fluorine.
- Molecular Weight : 168.17 g/mol, with distinct solubility and reactivity profiles .
Biological Activity
3-Fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, notable for its unique structural features including a fluorine atom and two methyl groups at the 4-position of the pyrrolidine ring. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals, as well as its implications in medicinal chemistry. Despite limited research specifically focused on its biological activity, preliminary studies suggest that it may influence neurotransmitter systems and exhibit enhanced metabolic stability and bioavailability typical of fluorinated compounds.
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 161.17 g/mol
- Structural Characteristics :
- Presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability.
- The steric configuration provided by the methyl groups may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid is still emerging. However, insights can be drawn from studies on structurally similar compounds:
- Fluorinated Compounds : Generally exhibit improved pharmacokinetic properties such as increased bioavailability and resistance to metabolic degradation .
- Pyrrolidine Derivatives : Known for their versatility in drug design, often serving as scaffolds for various pharmacological agents targeting different receptors .
Potential Pharmacological Applications
The following areas highlight potential applications based on the compound's structural features:
- Neurotransmitter Systems : Similar compounds have been implicated in modulating neurotransmitter activity, particularly in central nervous system (CNS) disorders.
- Antiviral Activity : Fluorinated nucleosides have shown promise against various viral infections, suggesting that derivatives of pyrrolidine may also possess antiviral properties .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insight into the potential biological activity of 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid:
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| 4-Methylpyrrolidine-3-carboxylic acid | CHNO | Limited activity; simpler structure |
| 3-Fluoropyrrolidine-3-carboxylic acid | CHFNO | Potential CNS activity |
| 3,4-Dimethylpyrrolidine-3-carboxylic acid | CHNO | Enhanced steric bulk; varied receptor interactions |
Case Studies and Research Findings
While specific case studies on 3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid are scarce, several studies on related pyrrolidine derivatives provide context:
- Pyrrolidine in Drug Discovery : Research indicates that modifications to the pyrrolidine ring can significantly alter binding affinities and selectivity for various receptors. For example, modifying substituents can enhance agonistic or antagonistic properties towards specific targets like GRP40 and estrogen receptors .
- Fluorinated Nucleosides : Studies have demonstrated that fluoro-substituted nucleosides exhibit unique antiviral properties against flaviviruses, suggesting that similar modifications in pyrrolidine derivatives could yield bioactive compounds with therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
